molecular formula C23H29N3O5 B10992368 N-[2-methoxy-5-(morpholin-4-ylcarbonyl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

N-[2-methoxy-5-(morpholin-4-ylcarbonyl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

Cat. No.: B10992368
M. Wt: 427.5 g/mol
InChI Key: XZJXIADNPCNPII-UHFFFAOYSA-N
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Description

N-[2-METHOXY-5-(MORPHOLINE-4-CARBONYL)PHENYL]-2-[4-(1H-PYRROL-1-YL)OXAN-4-YL]ACETAMIDE is a complex organic compound that features a variety of functional groups, including methoxy, morpholine, pyrrole, and oxane

Properties

Molecular Formula

C23H29N3O5

Molecular Weight

427.5 g/mol

IUPAC Name

N-[2-methoxy-5-(morpholine-4-carbonyl)phenyl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide

InChI

InChI=1S/C23H29N3O5/c1-29-20-5-4-18(22(28)25-10-14-31-15-11-25)16-19(20)24-21(27)17-23(6-12-30-13-7-23)26-8-2-3-9-26/h2-5,8-9,16H,6-7,10-15,17H2,1H3,(H,24,27)

InChI Key

XZJXIADNPCNPII-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCOCC2)NC(=O)CC3(CCOCC3)N4C=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-METHOXY-5-(MORPHOLINE-4-CARBONYL)PHENYL]-2-[4-(1H-PYRROL-1-YL)OXAN-4-YL]ACETAMIDE typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the intermediate compounds separately and then couple them using a series of reactions such as amide bond formation, nucleophilic substitution, and cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for more efficient and scalable reactions, as well as the development of greener chemistry approaches to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[2-METHOXY-5-(MORPHOLINE-4-CARBONYL)PHENYL]-2-[4-(1H-PYRROL-1-YL)OXAN-4-YL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The amide bond can be reduced to an amine under strong reducing conditions.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

    Reduction: Reducing agents such as LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like HNO3 (nitric acid) for nitration or Br2 (bromine) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl or carbonyl derivative, while reduction of the amide bond would yield an amine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.

    Medicine: It may have potential therapeutic applications, particularly if it exhibits activity against certain diseases or conditions.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-METHOXY-5-(MORPHOLINE-4-CARBONYL)PHENYL]-2-[4-(1H-PYRROL-1-YL)OXAN-4-YL]ACETAMIDE would depend on its specific biological target. Generally, compounds with similar structures can interact with proteins, enzymes, or receptors in the body, modulating their activity. The morpholine and pyrrole groups may allow the compound to bind to specific sites on these targets, while the methoxy and oxane groups could influence its overall pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

    N-[2-METHOXY-5-(MORPHOLINE-4-CARBONYL)PHENYL]-2-[4-(1H-PYRROL-1-YL)OXAN-4-YL]ACETAMIDE: can be compared to other compounds with similar functional groups, such as:

Uniqueness

The uniqueness of N-[2-METHOXY-5-(MORPHOLINE-4-CARBONYL)PHENYL]-2-[4-(1H-PYRROL-1-YL)OXAN-4-YL]ACETAMIDE lies in its combination of functional groups, which may confer specific biological activities not seen in other compounds. Its structure allows for multiple points of interaction with biological targets, potentially leading to unique pharmacological profiles.

Biological Activity

N-[2-methoxy-5-(morpholin-4-ylcarbonyl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring, a tetrahydropyran moiety, and a methoxy-substituted phenyl group. Its structural complexity suggests diverse interactions within biological systems.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, similar compounds have shown significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells.

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (μM)Reference
Compound AMCF-7 (Breast Cancer)0.059
Compound BPC3 (Prostate Cancer)0.090
N-[2-methoxy...]TBDTBDTBD

Antimicrobial Activity

The compound's structural elements may contribute to antimicrobial properties. Morpholine derivatives have been studied for their effectiveness against various bacterial strains. For example, compounds with similar morpholine structures demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis.

Table 2: Antimicrobial Activity of Morpholine Derivatives

CompoundBacterial Strain TestedActivity LevelReference
Compound CSalmonella typhiModerate
Compound DBacillus subtilisStrong

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Apoptosis Induction : Studies suggest that certain derivatives can trigger apoptosis in cancer cells, thereby reducing tumor growth.
  • Antioxidant Activity : The presence of methoxy groups may enhance the antioxidant capacity of the compound, contributing to its protective effects against oxidative stress.

Case Studies

Several studies have explored the biological activity of morpholine-containing compounds. One notable study synthesized various derivatives and assessed their cytotoxicity in vitro, revealing promising candidates for further development as anticancer agents.

Case Study Summary

Study Title : Evaluation of Anticancer Activity of Morpholine Derivatives
Findings : The study found that derivatives with specific substitutions exhibited significant growth inhibition in cancer cell lines compared to control groups.

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